molecular formula C14H16N2O3 B12295058 4-(3-(1H-pyrazol-1-yl)propoxy)-3-methoxybenzaldehyde

4-(3-(1H-pyrazol-1-yl)propoxy)-3-methoxybenzaldehyde

Cat. No.: B12295058
M. Wt: 260.29 g/mol
InChI Key: NWTJVOOMOVCBAJ-UHFFFAOYSA-N
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Description

4-(3-(1H-pyrazol-1-yl)propoxy)-3-methoxybenzaldehyde is a complex organic compound that features a pyrazole ring, a propoxy linker, and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1H-pyrazol-1-yl)propoxy)-3-methoxybenzaldehyde typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the propoxy linker: The pyrazole ring is then reacted with a suitable alkylating agent, such as 3-chloropropanol, to introduce the propoxy group.

    Introduction of the methoxybenzaldehyde moiety: Finally, the intermediate is reacted with 3-methoxybenzaldehyde under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-(1H-pyrazol-1-yl)propoxy)-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4-(3-(1H-pyrazol-1-yl)propoxy)-3-methoxybenzoic acid.

    Reduction: 4-(3-(1H-pyrazol-1-yl)propoxy)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-(1H-pyrazol-1-yl)propoxy)-3-methoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-(1H-pyrazol-1-yl)propoxy)-3-methoxybenzaldehyde depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.

    Material Science: The compound’s electronic properties can be exploited in the design of new materials with desired conductivity or luminescence characteristics.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a triazole ring instead of a pyrazole ring.

    3-(1H-pyrazol-1-yl)propoxybenzaldehyde: Lacks the methoxy group on the benzaldehyde moiety.

    4-(3-(1H-pyrazol-1-yl)propoxy)benzaldehyde: Lacks the methoxy group on the benzaldehyde moiety.

Uniqueness

4-(3-(1H-pyrazol-1-yl)propoxy)-3-methoxybenzaldehyde is unique due to the presence of both the methoxy group and the pyrazole ring, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

3-methoxy-4-(3-pyrazol-1-ylpropoxy)benzaldehyde

InChI

InChI=1S/C14H16N2O3/c1-18-14-10-12(11-17)4-5-13(14)19-9-3-8-16-7-2-6-15-16/h2,4-7,10-11H,3,8-9H2,1H3

InChI Key

NWTJVOOMOVCBAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCN2C=CC=N2

Origin of Product

United States

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